N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorobenzyl group, a tetrahydropyrazolopyridine core, and a piperazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyrazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.
Coupling with Piperazine: The final step involves coupling the tetrahydropyrazolopyridine intermediate with piperazine-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
- N-(4-methylbenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-6-4-15(5-7-16)14-22-20(28)25-11-9-24(10-12-25)19(27)18-13-17-3-1-2-8-26(17)23-18/h4-7,13H,1-3,8-12,14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYZYVWZLMTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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